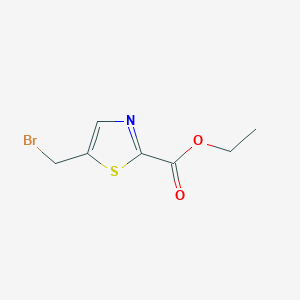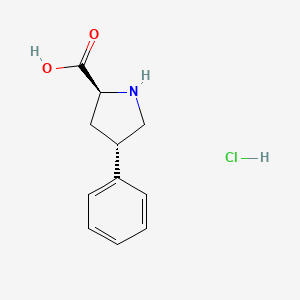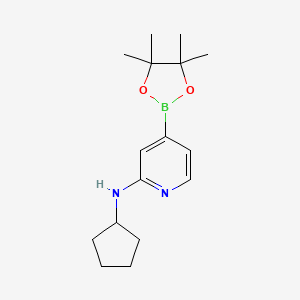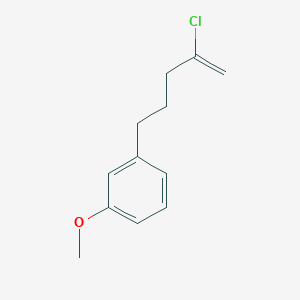![molecular formula C5H6F2N2O B1422430 [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol CAS No. 1245772-28-4](/img/structure/B1422430.png)
[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol
Overview
Description
[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol, also known as 1-difluoromethyl-1H-pyrazol-5-ylmethanol or (1-difluoromethyl-1H-pyrazol-5-yl)methanol, is a relatively new compound with a wide range of potential applications in the field of scientific research. It is a versatile and powerful compound that can be used in many different laboratory experiments, and its structure and properties make it an ideal candidate for a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Characterization
- Pyrazoles like 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, similar to the compound , are synthesized and characterized for various applications. These pyrazoles are used in pharmaceutical and agrochemical industries due to their wide applications. The study by Vyas et al. (2012) discusses the synthesis and characterization of such pyrazoles, including crystal growth, thermal stability, and dielectric properties (Vyas et al., 2012).
Convergent Synthesis and Cytotoxicity
- Novel polysubstituted methanones, which are derivatives of pyrazole, have been synthesized with significant cytotoxicity in human leukocytes at high concentrations. This study by Bonacorso et al. (2016) highlights the potential use of these compounds in medicinal chemistry (Bonacorso et al., 2016).
Novel Synthesis of Derivatives
- New derivatives of pyrazole have been synthesized for various applications. Hote and Lokhande (2014) describe the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives, showcasing the versatility of pyrazole chemistry (Hote & Lokhande, 2014).
Eco-Friendly Synthesis Strategies
- Mabrouk et al. (2020) conducted a study on the eco-friendly synthesis of new heterocyclic pyrazolic carboxylic α-amino esters, demonstrating the environmental benefits and potential for producing active biomolecules (Mabrouk et al., 2020).
Antimicrobial Activity
- Synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones has shown good antimicrobial activity, comparable to standard drugs. This study by Kumar et al. (2012) emphasizes the potential use of pyrazole derivatives in developing new antimicrobial agents (Kumar et al., 2012).
Regioselective Synthesis for Drug Design
- Alizadeh et al. (2015) developed a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, a method that could be significant in drug design and development (Alizadeh et al., 2015).
Carbon Dioxide Conversion to Methanol
- A study by Ribeiro et al. (2017) demonstrates the use of a pyrazol-1-yl-based iron(II) catalyst for the eco-friendly synthesis of methanol directly from carbon dioxide, showcasing an innovative approach to environmental sustainability (Ribeiro et al., 2017).
Mechanism of Action
Mode of Action
It is known that the difluoromethyl group in the compound can undergo various chemical reactions . For instance, the fragmentation of certain difluoromethyl-containing compounds can yield a difluoromethyl radical, which can add to other molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Difluoromethyl-containing compounds have been used in the design and synthesis of novel acetophenone derivatives . These derivatives have shown antifungal effects, suggesting that they may interact with biochemical pathways related to fungal growth and development .
Result of Action
Related difluoromethyl-containing compounds have been shown to exhibit antifungal activity , suggesting that [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol may also have potential antifungal effects.
properties
IUPAC Name |
[2-(difluoromethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)9-4(3-10)1-2-8-9/h1-2,5,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXBCOEVUZEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269066 | |
| Record name | 1-(Difluoromethyl)-1H-pyrazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245772-28-4 | |
| Record name | 1-(Difluoromethyl)-1H-pyrazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Difluoromethyl)-1H-pyrazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)
![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B1422353.png)

![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)





